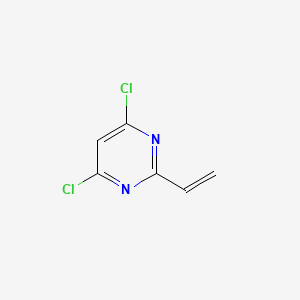

4,6-Dichloro-2-vinylpyrimidine

Description

4,6-Dichloro-2-vinylpyrimidine (CAS: 684220-26-6) is a halogenated pyrimidine derivative featuring a reactive vinyl group at the 2-position. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its dual functional groups (chlorine and vinyl), which enable diverse substitution and coupling reactions .

Properties

IUPAC Name |

4,6-dichloro-2-ethenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2/c1-2-6-9-4(7)3-5(8)10-6/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNIRYYVUNARMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC(=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623165 | |

| Record name | 4,6-Dichloro-2-ethenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684220-26-6 | |

| Record name | 4,6-Dichloro-2-ethenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4,6-Dichloro-2-vinylpyrimidine typically involves the chlorination of 4,6-dihydroxypyrimidine. One method involves the reaction of 4,6-dihydroxypyrimidine with an excess of phosphoryl chloride (POCl3) in the presence of a base such as dimethylaniline or pyridine. The reaction is carried out under reflux conditions, and the product is purified by distillation or crystallization .

Another method involves the use of thionyl chloride (SOCl2) as the chlorinating agent. In this process, 4,6-dihydroxypyrimidine is reacted with thionyl chloride in the presence of a chlorination catalyst, such as dichloroethane. The reaction mixture is heated to reflux, and the product is isolated by cooling and crystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the product. The final product is typically purified using techniques such as recrystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-vinylpyrimidine undergoes various chemical reactions, including substitution, addition, and polymerization reactions. The presence of chlorine atoms and the vinyl group makes it a versatile compound for different types of chemical transformations.

Common Reagents and Conditions

Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with various nucleophiles, such as amines, thiols, and alkoxides.

Addition Reactions: The vinyl group at position 2 can undergo addition reactions with electrophiles, such as halogens, hydrogen halides, and other reagents.

Polymerization Reactions: The vinyl group can also participate in polymerization reactions to form polymers with various properties.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while addition reactions with halogens can produce halogenated derivatives. Polymerization reactions can result in the formation of polyvinylpyrimidines with different molecular weights and properties .

Scientific Research Applications

4,6-Dichloro-2-vinylpyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-vinylpyrimidine depends on its specific application. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved vary depending on the specific enzyme and biological system being studied .

Comparison with Similar Compounds

Substituent Effects and Reactivity

The reactivity of 4,6-dichloropyrimidines is heavily influenced by substituents at the 2-position. Below is a comparison with key analogs:

Crystallographic and Physical Properties

- 3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide : Exhibits intermolecular N–H⋯O hydrogen bonding and a dihedral angle of 86.6° between pyrimidine and picolinamide rings, influencing solubility .

- 4,6-Dichloro-5-methoxypyrimidine : Crystal packing involves Cl⋯N interactions (3.09–3.10 Å), stabilizing a 3D framework .

Key Research Findings

- Chemoselectivity : In 4,6-Dichloro-2-(methylsulfonyl)pyrimidine, primary aliphatic amines selectively displace the sulfone group, while anilines target chlorides .

- Steric Effects : Bulky substituents (e.g., phenyl in Fenclorim) reduce substitution rates compared to smaller groups (e.g., methyl or vinyl) .

- Electronic Effects : Electron-withdrawing groups (CF₃, SO₂CH₃) increase electrophilicity at C4/C6, accelerating nucleophilic substitution .

Biological Activity

4,6-Dichloro-2-vinylpyrimidine is a synthetic compound that has garnered attention in the field of chemical biology due to its unique structural properties and biological activities. This article explores its biological activity, particularly its role in DNA interstrand crosslinking, and its potential applications in cancer therapy.

This compound is characterized by the presence of two chlorine atoms at the 4 and 6 positions and a vinyl group at the 2 position of the pyrimidine ring. This specific chlorination pattern contributes to its reactivity and biological interactions.

The compound is primarily studied for its ability to form DNA interstrand crosslinks (ICLs). These crosslinks are critical in the mechanism of action for various anticancer drugs, as they prevent DNA replication and transcription, leading to cell death. The compound selectively reacts with nucleophilic sites in DNA, particularly with guanine and thymine bases.

Key Findings:

- Selective Crosslinking: this compound exhibits selective reactivity with guanine at the N2 amine position, and with 8-oxoguanine at N1 or N2 amines in duplex DNA.

- Incorporation into Oligonucleotides: The compound can be incorporated into crosslink-forming oligonucleotides (CFOs), enhancing its utility in studying ICLs.

Case Study: Anticancer Applications

A study investigated the use of this compound derivatives in cancer therapy. The results indicated that these compounds could significantly enhance the cytotoxic effects of chemotherapeutic agents by increasing the formation of ICLs in cancer cells.

| Compound | IC50 (μM) | Cell Line | Effect |

|---|---|---|---|

| This compound | 10.5 | HeLa | Induces apoptosis through ICL formation |

| AOVP (derivative) | 8.3 | MCF-7 | Enhanced cytotoxicity compared to controls |

These findings suggest that derivatives of this compound may serve as effective adjuvants in cancer treatment protocols.

Applications in Drug Development

The unique reactivity profile of this compound makes it a valuable tool in drug development:

- Anticancer Drug Design: Its ability to form stable ICLs can be harnessed to develop new anticancer agents that target specific DNA sequences.

- Targeted Therapy: By modifying the structure of this compound, researchers can create targeted therapies that minimize damage to normal cells while maximizing effects on cancerous cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.